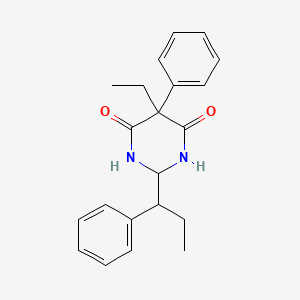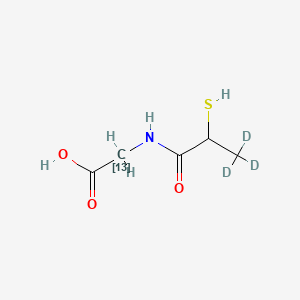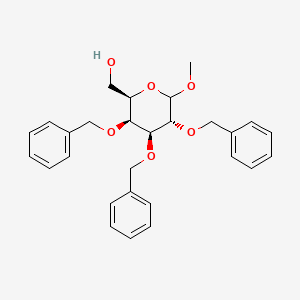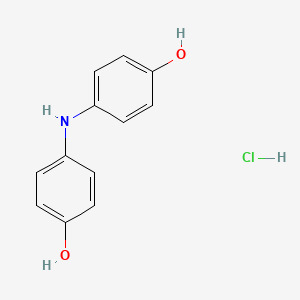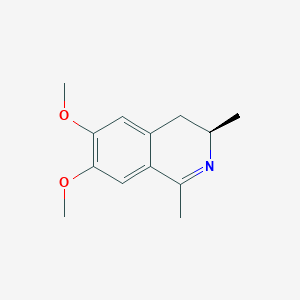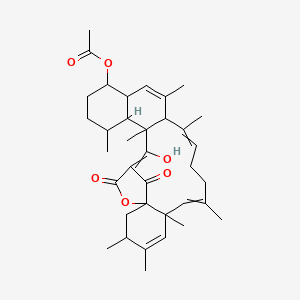![molecular formula C33H28Cl2N6O5 B563085 2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide CAS No. 90268-23-8](/img/structure/B563085.png)
2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pigment Yellow 126 is an organic synthetic pigment known for its vibrant yellow color. It is widely used in various applications, including inks, paints, and coatings. The chemical structure of Pigment Yellow 126 is similar to that of Pigment Yellow 12, but it has a slightly redder hue and higher color strength .
Preparation Methods
The preparation of Pigment Yellow 126 involves multiple synthetic routes, including coupling reactions and electrophilic substitution reactions. The raw materials and reaction conditions can vary depending on the specific synthesis route. Industrial production methods often involve the use of silica gel and rosin to enhance the pigment’s properties .
Chemical Reactions Analysis
Pigment Yellow 126 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s chemical structure, affecting its stability and color.
Substitution: Substitution reactions, such as electrophilic substitution, are commonly used in the synthesis of Pigment Yellow 126.
Common reagents used in these reactions include sodium hydroxide, ethylenediaminetetraacetic acid, and glacial acetic acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pigment Yellow 126 has a wide range of scientific research applications:
Chemistry: It is used as a colorant in various chemical formulations, including inks and coatings.
Biology: The pigment is used in biological staining techniques to highlight specific structures in biological samples.
Medicine: While not commonly used in medicine, Pigment Yellow 126 can be utilized in diagnostic imaging techniques.
Industry: The pigment is extensively used in the production of paints, coatings, and plastics due to its vibrant color and stability
Mechanism of Action
The mechanism of action of Pigment Yellow 126 involves its interaction with light and other chemical compounds. The pigment absorbs specific wavelengths of light, resulting in its characteristic yellow color. The molecular targets and pathways involved in its action include the chromophore groups within its chemical structure, which are responsible for its color properties .
Comparison with Similar Compounds
Pigment Yellow 126 is often compared with other similar compounds, such as Pigment Yellow 12 and Pigment Yellow 14. While all these pigments share similar chemical structures, Pigment Yellow 126 is unique due to its slightly redder hue and higher color strength. Other similar compounds include:
Pigment Yellow 12: Known for its greenish-yellow color and lower color strength.
Pigment Yellow 14: Used in various industrial applications, similar to Pigment Yellow 126.
Pigment Yellow 126 stands out due to its enhanced color properties and stability, making it a preferred choice in many applications .
Properties
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28Cl2N6O5/c1-19(42)30(32(44)36-23-7-5-4-6-8-23)40-38-28-15-9-21(17-26(28)34)22-10-16-29(27(35)18-22)39-41-31(20(2)43)33(45)37-24-11-13-25(46-3)14-12-24/h4-18,30-31H,1-3H3,(H,36,44)(H,37,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHOHVWWZLHYBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28Cl2N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90268-23-8 |
Source


|
| Record name | C.I. Pigment Yellow 126 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-, N,N'-bis(p-anisyl and Ph) derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
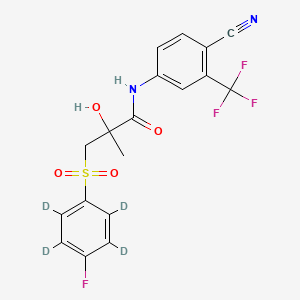

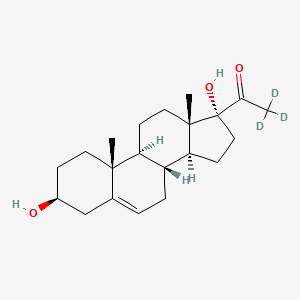
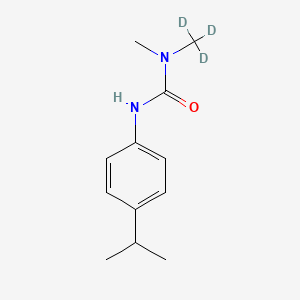
![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)
